An In-depth Technical Guide to (2S,3S)-(-)-Glucodistylin: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to (2S,3S)-(-)-Glucodistylin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-(-)-Glucodistylin, a naturally occurring flavanonol glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of diabetic complications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its role as an inhibitor of aldose reductase. Detailed experimental protocols and visual representations of its mechanism of action are included to support further research and drug development efforts.
Chemical Structure and Properties
(2S,3S)-(-)-Glucodistylin is classified as a flavonoid, a diverse group of plant secondary metabolites. Its structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with a glucose moiety attached.
Chemical Identifiers:
-
IUPAC Name: (2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chroman-4-one
-
CAS Number: 129212-92-6[1]
-
Molecular Formula: C21H22O12[2]
Physicochemical Properties:
A summary of the key physicochemical properties of (2S,3S)-(-)-Glucodistylin is presented in the table below.
| Property | Value | Source |
| Physical Description | Powder | [3] |
| Melting Point | 169 - 171 °C | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |
| Purity | ≥98% (Commercially available) | [3] |
Natural Sources:
(2S,3S)-(-)-Glucodistylin has been isolated from various plant sources, including:
Biological Activity: Inhibition of Aldose Reductase
The most well-documented biological activity of (2S,3S)-(-)-Glucodistylin is its potent and specific inhibition of the enzyme aldose reductase.[4][5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.
The Polyol Pathway and Diabetic Complications
Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose concentration leads to a significant flux of glucose through the polyol pathway. The accumulation of sorbitol, an osmotically active sugar alcohol, in insulin-insensitive tissues (e.g., nerves, retina, lens, and kidney) is a key pathogenic factor in the development of long-term diabetic complications, including neuropathy, retinopathy, cataracts, and nephropathy.
The enzymatic conversion of glucose to sorbitol by aldose reductase consumes NADPH, a crucial cofactor for glutathione (B108866) reductase, which is essential for regenerating the antioxidant glutathione (GSH). The depletion of NADPH and GSH compromises the cell's antioxidant defense system, leading to increased oxidative stress.
Mechanism of Inhibition
(2S,3S)-(-)-Glucodistylin has been shown to exhibit an uncompetitive inhibitory activity against human recombinant aldose reductase.[4] This mode of inhibition implies that the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme.
Quantitative Inhibitory Activity
The inhibitory potency of (2S,3S)-(-)-Glucodistylin against human recombinant aldose reductase (HRAR) and its effect on sorbitol accumulation are summarized below.
| Parameter | Value | Source |
| IC50 (HRAR) | 7.2 µM | [4] |
| Sorbitol Accumulation Inhibition | 48.84% at 50 µM | [4] |
Experimental Protocols
Isolation of (2S,3S)-(-)-Glucodistylin from Quercus acutissima Bark
A general workflow for the isolation and purification of (2S,3S)-(-)-Glucodistylin from the bark of Quercus acutissima is outlined below. This process typically involves solvent extraction followed by chromatographic separation.
Human Recombinant Aldose Reductase (HRAR) Inhibition Assay
The following protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against HRAR.
Materials:
-
Human recombinant aldose reductase (HRAR)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
DL-Glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
Test compound ((2S,3S)-(-)-Glucodistylin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing sodium phosphate buffer, NADPH, and the HRAR enzyme solution.
-
Add various concentrations of (2S,3S)-(-)-Glucodistylin (or other test compounds) to the wells. A control group without any inhibitor should be included.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Sorbitol Accumulation Assay in Rat Lens
This ex vivo assay measures the ability of a compound to inhibit the accumulation of sorbitol in intact rat lenses cultured in a high-glucose medium.
Materials:
-
Freshly isolated rat lenses
-
Culture medium (e.g., M199)
-
High concentration of glucose (e.g., 50 mM)
-
Test compound ((2S,3S)-(-)-Glucodistylin)
-
Sorbitol dehydrogenase
-
NAD+
-
Spectrophotometer or fluorometer
Procedure:
-
Isolate lenses from rats and place them in a culture medium.
-
Incubate the lenses in a medium containing a high concentration of glucose, with and without various concentrations of (2S,3S)-(-)-Glucodistylin.
-
After the incubation period, homogenize the lenses.
-
Boil the homogenate to stop enzymatic reactions and precipitate proteins.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the sorbitol content in the supernatant. This is often done by an enzymatic assay where sorbitol is converted to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced, which is proportional to the sorbitol concentration, can be measured spectrophotometrically or fluorometrically.
-
Calculate the percentage of inhibition of sorbitol accumulation for each concentration of the test compound compared to the control (high glucose without inhibitor).
Conclusion and Future Directions
(2S,3S)-(-)-Glucodistylin has demonstrated significant potential as a lead compound for the development of therapeutic agents targeting diabetic complications. Its well-defined chemical structure, coupled with its potent and specific inhibitory activity against aldose reductase, makes it an attractive candidate for further investigation. Future research should focus on in vivo efficacy studies to validate its therapeutic potential in animal models of diabetes. Additionally, structure-activity relationship (SAR) studies could lead to the design of even more potent and selective inhibitors. The detailed protocols and information provided in this guide are intended to facilitate these research endeavors and accelerate the translation of this promising natural product into a clinically effective treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of glucodistylin from the bark of Quercus acutissima on human recombinant aldose reductase and sorbitol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
